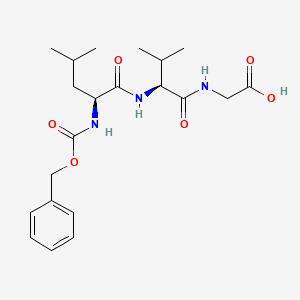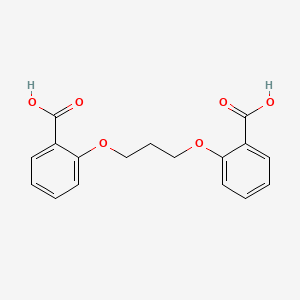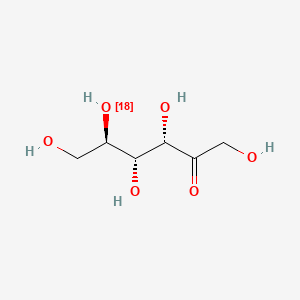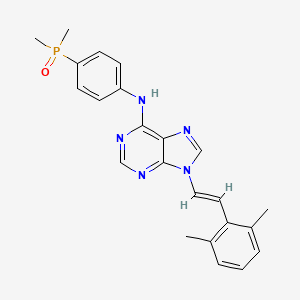
H-Gly-Arg-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-NH2 involves peptide synthesis techniques, which require the protection of amino and carboxyl groups to prevent unwanted reactions. The general steps include:
Protection of Amino Groups: Amino groups are protected by forming tert-butoxycarbonyl (Boc) derivatives.
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents like dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The protected amino acid derivatives are coupled to form the peptide bond.
Deprotection: The protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of peptides like this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection, washing, and coupling until the desired peptide is obtained .
Análisis De Reacciones Químicas
Types of Reactions
H-Gly-Arg-NH2 can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The arginine residue can be oxidized to form various derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles like acyl chlorides or anhydrides.
Major Products Formed
Hydrolysis: Glycine and arginine.
Oxidation: Oxidized derivatives of arginine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
H-Gly-Arg-NH2 has several applications in scientific research:
Biochemistry: Used as a substrate to study the activity of cathepsin C, an enzyme involved in protein degradation.
Pharmacology: Investigated for its potential analgesic effects in comparison to other opioid peptides.
Molecular Biology: Utilized in studies involving peptide synthesis and enzyme-substrate interactions.
Industrial Applications: Employed in the production of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
H-Gly-Arg-NH2 exerts its effects primarily through its interaction with enzymes like cathepsin C. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This interaction helps in studying the enzyme’s specificity and activity . Additionally, derivatives of this compound have been shown to interact with opioid receptors, exhibiting analgesic effects by modulating pain pathways .
Comparación Con Compuestos Similares
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic effects.
H-Pro-Gly-Arg-Tyr-NH2: Another peptide with potential biological activity.
Uniqueness
H-Gly-Arg-NH2 is unique due to its specific interaction with cathepsin C, making it a valuable tool in enzymatic studies. Its simple dipeptide structure also allows for easy synthesis and modification, providing versatility in research applications .
Propiedades
Fórmula molecular |
C8H18N6O2 |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H18N6O2/c9-4-6(15)14-5(7(10)16)2-1-3-13-8(11)12/h5H,1-4,9H2,(H2,10,16)(H,14,15)(H4,11,12,13)/t5-/m0/s1 |
Clave InChI |
CASARGSKQRSUIE-YFKPBYRVSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)N)NC(=O)CN)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)N)NC(=O)CN)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)


![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)





